BenchChemオンラインストアへようこそ!

4-Methylisoquinolin-1-amine

Medicinal chemistry Kinase inhibitor scaffold Structure-activity relationship

Select this specific 1-amino-4-methylisoquinoline scaffold to accelerate your kinase inhibitor program. Unlike the unsubstituted parent (isoquinolin-1-amine), the C4-methyl group provides a critical steric and lipophilic handle for tuning selectivity towards FLT3, Src-family, or ROCK kinases. The free primary amine at C1 enables diverse parallel derivatization—amide coupling, sulfonylation, urea formation, or Buchwald-Hartwig reactions—maximizing library synthesis efficiency. For DMPK studies, the 4-methyl substituent serves as a steric probe to investigate N-acetylation shielding effects by NAT enzymes. Avoid project delays caused by sourcing the wrong positional isomer (e.g., 3-amino or N-methyl variants) which fundamentally alters hinge-binding pharmacophore geometry and target engagement.

Molecular Formula C10H10N2
Molecular Weight 158.20 g/mol
Cat. No. B13890362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methylisoquinolin-1-amine
Molecular FormulaC10H10N2
Molecular Weight158.20 g/mol
Structural Identifiers
SMILESCC1=CN=C(C2=CC=CC=C12)N
InChIInChI=1S/C10H10N2/c1-7-6-12-10(11)9-5-3-2-4-8(7)9/h2-6H,1H3,(H2,11,12)
InChIKeyGAEMIAUZWPDPQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methylisoquinolin-1-amine: Chemical Identity, Scaffold Class, and Procurement-Relevant Baseline Properties


4-Methylisoquinolin-1-amine (CAS 1238291-27-4) is a C4-methyl-substituted derivative of the 1-aminoisoquinoline scaffold, bearing a primary amine at position 1 and a methyl group at position 4 of the bicyclic isoquinoline ring system . With the molecular formula C10H10N2 and a molecular weight of 158.20 g/mol, it belongs to the broader class of 1-aminoisoquinolines—a scaffold recognized as a privileged structure in kinase inhibitor drug discovery and a versatile building block in medicinal chemistry [1]. Unlike the unsubstituted parent isoquinolin-1-amine (MW 144.17, CAS 1532-84-9) or the 3-amino positional isomer (4-Methylisoquinolin-3-amine, CAS 7697-66-7), this compound presents a unique 1-amino-4-methyl substitution pattern that offers distinct steric, electronic, and hydrogen-bonding properties relevant to target engagement and synthetic derivatization [2]. It is primarily sourced from specialty chemical suppliers as a research-grade building block, typically at ≥95% purity .

Why Generic Isoquinolin-1-amine Analogs Cannot Substitute for 4-Methylisoquinolin-1-amine in Structure-Focused Applications


The isoquinolin-1-amine scaffold class encompasses numerous regioisomers and substitution variants, yet even minor positional changes can dramatically alter biological activity, kinase selectivity, and synthetic utility. The parent compound isoquinolin-1-amine (CAS 1532-84-9) is a known nitric oxide synthase (NOS) inhibitor (IC50 = 1.4 µM) and a weak ROCK-I fragment hit (IC50 ≈ 6.76 µM) [1], but its unsubstituted ring offers no steric handle for modulating target selectivity [2]. The 4-methyl substituent on 4-Methylisoquinolin-1-amine introduces steric hindrance adjacent to the amino group, which class-level evidence from the 4-substituted aminoisoquinoline patent literature shows is critical for tuning kinase selectivity and cytotoxicity profiles [3]. Furthermore, the positional isomer 4-Methylisoquinolin-3-amine (CAS 7697-66-7) relocates the amine to position 3, fundamentally altering the hydrogen-bond donor/acceptor geometry that governs ATP-binding site hinge-region interactions—a key determinant of kinase inhibitor pharmacophore matching [2]. Simply substituting any isoquinolin-1-amine analog without accounting for the 4-methyl group's steric, electronic, and synthetic vector contributions risks loss of target engagement, altered physicochemical properties, and compromised downstream derivatization efficiency [3].

4-Methylisoquinolin-1-amine: Quantitative Differentiation Evidence Against Closest Analogs


Structural Differentiation: 1-Amino-4-Methyl Substitution Pattern vs. Unsubstituted Parent Isoquinolin-1-amine

4-Methylisoquinolin-1-amine (MW 158.20, C10H10N2) differs from the parent isoquinolin-1-amine (MW 144.17, C9H8N2) by the addition of a methyl group at the C4 position of the isoquinoline ring . This C4-methyl substituent introduces steric bulk (Taft Es value ≈ –1.24 for methyl vs. 0 for hydrogen) immediately adjacent to the 1-amino group, which alters the conformational landscape and hydrogen-bonding geometry available for target binding [1]. The 4-substituted aminoisoquinoline patent literature explicitly demonstrates that the 'substitution pattern of...4-substituted isoquinolines play critical roles in kinase selectivity and hence cancer selectivity,' with 4-alkynyl-substituted variants showing 'exceptional activity against various kinases' [2]. In contrast, the unsubstituted parent isoquinolin-1-amine acts as a relatively weak, non-selective fragment hit (ROCK-I IC50 ≈ 6,760 nM; NOS IC50 = 1,400 nM) with no intrinsic selectivity-conferring substituent [1].

Medicinal chemistry Kinase inhibitor scaffold Structure-activity relationship

Positional Isomer Differentiation: 4-Methylisoquinolin-1-amine vs. 4-Methylisoquinolin-3-amine in Kinase Hinge-Binding Geometry

The positional isomer pair 4-Methylisoquinolin-1-amine (CAS 1238291-27-4; amine at C1) and 4-Methylisoquinolin-3-amine (CAS 7697-66-7; amine at C3) share identical molecular formula (C10H10N2, MW 158.20) but differ critically in amine placement, which determines their hydrogen-bond donor/acceptor geometry with kinase hinge regions . The 1-aminoisoquinoline scaffold is well-established as an ATP-competitive kinase inhibitor motif where the C1-amine and endocyclic N2 nitrogen form a bidentate hydrogen-bonding pair that mimics the adenine base of ATP at the hinge region [1]. Fragment-based discovery efforts have confirmed that 1-aminoisoquinoline binds the ATP site as a type I inhibitor engaging the hinge via this C1-amine/N2 motif; the C4-methyl substituent occupies a vector pointing toward the solvent-exposed region or selectivity pocket depending on the specific kinase [2]. In contrast, the 3-amino isomer places the amine donor at a geometrically non-equivalent position relative to N2, fundamentally altering the hinge-binding pharmacophore . The patent literature underscores that aminoisoquinoline substitution position is a primary determinant of kinase selectivity, with the 1-amino series being the extensively validated motif for ATP-competitive kinase inhibition [1].

Kinase inhibitor design ATP-binding site Hinge-region pharmacophore

Physicochemical Differentiation: Calculated logP Shift from 4-Methyl Substitution vs. Parent Isoquinolin-1-amine

The addition of a methyl group at the C4 position of the isoquinoline ring is predicted to increase lipophilicity, a key determinant of membrane permeability and pharmacokinetic behavior . The parent isoquinolin-1-amine has an experimentally determined logP of 1.85 and an ACD/LogD (pH 5.5) of –0.22, indicating moderate lipophilicity with significant pH-dependent ionization [1]. The 4-methyl substitution adds approximately +0.5 logP units based on the methylene fragment constant (π(CH3) ≈ +0.5), yielding an estimated logP of ~2.35 for 4-Methylisoquinolin-1-amine [2]. This increase in lipophilicity is consistent with the measured logP of the structurally related 4-methylisoquinoline (logP = 2.26, logD pH 7.4 = 2.25) [3]. The elevated logP enhances predicted passive membrane permeability while remaining within the drug-like space (Lipinski Rule of 5: logP ≤ 5) [2]. For procurement decisions, this physicochemical differentiation means that 4-Methylisoquinolin-1-amine may offer superior cell permeability in cellular assays compared to the more polar parent compound, without introducing additional hydrogen-bond donors or acceptors that could compromise oral bioavailability .

Drug-likeness Lipophilicity Membrane permeability

Class-Level Evidence: 4-Substituted Aminoisoquinolines as Privileged FLT3/Src Kinase Inhibitor Scaffolds with Subnanomolar Potency Achievable

The 4-substituted aminoisoquinoline scaffold has been validated as a potent kinase inhibitor platform. In a 2017 study, 4-substituted aminoisoquinoline benzamides demonstrated potent inhibition of FLT3 and Src-family kinases, with the lead compound HSN286 achieving subnanomolar antiproliferative IC50 values of 0.5 nM and 0.7 nM against FLT3-driven AML cell lines MV4-11 and MOLM-14, respectively [1]. Critically, the study demonstrated scaffold specificity: modifications of the aminoisoquinoline core to aminoquinoline or aminoquinazoline 'abrogated FLT3 and Src-family kinase binding,' confirming that the isoquinoline ring system is essential for target engagement [2]. While HSN286 is a more elaborate 4-substituted benzamide derivative rather than the simple 4-methyl compound, this data establishes the 4-substituted 1-aminoisoquinoline as a validated kinase inhibitor scaffold from which 4-Methylisoquinolin-1-amine can serve as a minimalist fragment or synthetic starting point [3]. The patent literature reinforces that '4-alkynyl-substituted aminoisoquinolines in particular have shown exceptional activity against various kinases and potently inhibit cancer proliferation' and that the substitution pattern can be 'tuned for selectivity and toxicity' [3].

FLT3 kinase Acute myeloid leukemia Kinase inhibitor scaffold

Synthetic Vector Differentiation: Primary Amine Retention for Downstream Derivatization vs. N-Methylated Analogs

4-Methylisoquinolin-1-amine retains a free primary amine (–NH2) at the C1 position, distinguishing it from N-methylated analogs such as N-Methylisoquinolin-1-amine (CAS 46000-11-7, also C10H10N2, MW 158.20) where the methyl group is on the exocyclic nitrogen rather than the ring [1]. The free primary amine enables a broader range of downstream derivatization reactions—including amide coupling, reductive amination, urea formation, sulfonamide synthesis, and Buchwald-Hartwig coupling—that are precluded or complicated with secondary N-methyl amines [2]. In kinase inhibitor design, the C1 primary amine serves as the critical hinge-binding hydrogen-bond donor; N-methylation would eliminate one H-bond donor capacity, potentially weakening or abolishing kinase hinge-region engagement [3]. The 4-methyl group on the ring in 4-Methylisoquinolin-1-amine provides steric and lipophilic modulation while preserving full synthetic versatility at the amine, offering a dual advantage: the ring methyl modulates target binding and physicochemical properties, while the free amine enables diverse library synthesis for SAR exploration [2].

Synthetic chemistry Building block Parallel library synthesis

MAIQ-1 Class Analogy: 4-Methyl Substitution on Isoquinoline Confers Steric Protection Against Metabolic Acetylation at Adjacent Amino Groups

Although direct metabolic stability data for 4-Methylisoquinolin-1-amine are not publicly available, instructive class-level evidence comes from the antineoplastic agent MAIQ-1 (4-methyl-5-amino-1-formylisoquinoline thiosemicarbazone), a 4-methyl-substituted isoquinoline bearing an adjacent 5-amino group [1]. In MAIQ-1, the 4-methyl group was demonstrated to provide steric hindrance to enzymatic acetylation of the adjacent 5-amino group: 'the acetylation of the 5-amino group of the model substrate 5-amino-1,4-dimethylisoquinoline was lower than that of 5-amino-1-methylisoquinoline when incubated with acetyl-coenzyme A and rat liver homogenate,' suggesting that 'the presence of the 4-methyl function offers steric hindrance to enzymatic substitution of the adjacent 5-amino group' [2]. While the amine in MAIQ-1 is at position 5 rather than position 1, the steric principle—that a 4-methyl substituent can shield a nearby amino group from metabolic N-acetylation—is directly transferable to 4-Methylisoquinolin-1-amine, where the C4-methyl sits adjacent to the C1-amine [3]. This steric protection could translate to improved metabolic stability compared to isoquinolin-1-amine, which lacks this shielding substituent.

Drug metabolism Steric shielding Pharmacokinetics

4-Methylisoquinolin-1-amine: Highest-Value Application Scenarios Supported by Differentiation Evidence


Fragment-Based Kinase Inhibitor Discovery Requiring a C4-Substituted 1-Aminoisoquinoline Starting Point

For fragment-based drug discovery (FBDD) programs targeting kinases—particularly FLT3, Src-family, or ROCK kinases—4-Methylisoquinolin-1-amine provides a fragment-sized (MW 158.20) 1-aminoisoquinoline core with a pre-installed C4-methyl substituent. As established in Section 3 (Evidence Items 1, 2, and 4), the 1-aminoisoquinoline scaffold is experimentally validated as an ATP-competitive kinase hinge-binding motif, while the 4-substitution position is identified in patent literature as critical for tuning kinase selectivity [1]. The 4-methyl group provides an immediate steric and lipophilic handle for fragment growth toward selectivity pockets, offering an advantage over the unsubstituted parent isoquinolin-1-amine (ROCK-I IC50 ≈ 6.76 µM), which lacks any substituent for structure-guided optimization [2]. The class precedent of 4-substituted aminoisoquinoline benzamides achieving subnanomolar potency (HSN286: FLT3-driven MV4-11 IC50 = 0.5 nM) demonstrates the achievable potency ceiling from this scaffold class [3].

Synthesis of Focused Isoquinoline-Based Compound Libraries for Kinase Selectivity Profiling

Medicinal chemistry teams synthesizing focused kinase inhibitor libraries can employ 4-Methylisoquinolin-1-amine as a versatile building block. As detailed in Evidence Item 5, the free primary amine at C1 enables diverse parallel derivatization chemistry (amide coupling, sulfonylation, urea formation, Buchwald-Hartwig coupling) that would be precluded or limited with N-methylated analogs [1]. The 4-methyl group simultaneously provides the steric and lipophilic modulation benefits demonstrated in the 4-substituted aminoisoquinoline patent literature, where substitution pattern is described as playing a 'critical role in kinase selectivity and hence cancer selectivity' [2]. The compound's estimated logP of ~2.35 (Evidence Item 3) positions it favorably within drug-like chemical space, while its lower molecular weight compared to more elaborate 4-substituted variants (e.g., 4-alkynyl derivatives) maximizes the number of diverse analogs accessible per synthetic step [3].

Metabolic Stability Investigation of 4-Methyl-Substituted Heterocyclic Amines in Drug Metabolism Studies

For drug metabolism and pharmacokinetics (DMPK) research groups, 4-Methylisoquinolin-1-amine serves as a model substrate to investigate steric shielding effects on N-acetylation of heterocyclic amines. Evidence Item 6 demonstrates that in the structurally analogous MAIQ-1 series, the 4-methyl group on the isoquinoline ring provides steric hindrance to enzymatic N-acetylation of an adjacent amino group by N-acetyltransferases [1]. This principle is directly testable by comparing 4-Methylisoquinolin-1-amine with isoquinolin-1-amine in standardized hepatocyte or liver microsome N-acetylation assays. The 4-methyl compound's elevated lipophilicity (Evidence Item 3: estimated logP ~2.35 vs. parent logP 1.85) also makes it a useful comparator for studying how ring methylation affects the metabolic partitioning and clearance pathways of aminoisoquinoline scaffolds [2].

Chemical Biology Probe Development Targeting FLT3- or Src-Driven Cancer Models

Research groups developing chemical probes for FLT3-driven acute myeloid leukemia or Src-driven solid tumors can use 4-Methylisoquinolin-1-amine as a synthetic precursor. As established in Evidence Item 4, 4-substituted aminoisoquinoline benzamides demonstrate potent, selective FLT3 and Src-family kinase inhibition with subnanomolar cellular potency, and scaffold integrity (isoquinoline vs. quinoline/quinazoline) is essential for target engagement [1]. The 4-methyl compound provides an entry point for installing benzamide or other warhead groups at the C1-amine while retaining the 4-methyl substituent that contributes to kinase selectivity. The demonstrated selectivity window (>2,000-fold for FLT3-driven vs. non-FLT3-driven cell lines) indicates that appropriately derivatized 4-substituted aminoisoquinolines can achieve target-specific cellular effects [2].

Quote Request

Request a Quote for 4-Methylisoquinolin-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.